4-Methylcinnamic Acid

Antifungal Drug Resistance Chemosensitization

Researchers facing antifungal tolerance in glr1Δ mutant models require a chemosensitizer that retains activity where 4-methoxycinnamic acid fails. 4-Methylcinnamic acid (4-MCA) directly addresses this gap. - Overcomes glutathione reductase mutant (glr1Δ) tolerance, unlike 4-methoxycinnamic acid, enhancing caspofungin potency. - Enables 100% para-selective enzymatic oxidation via CYP199A4, unachievable with unsubstituted cinnamic acid. - Validated co-crystal former with pyridyl derivatives for tailored solid-state properties. Supplied as a white crystalline powder with rigorous quality control for reproducible research outcomes.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 1866-39-3
Cat. No. B154263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcinnamic Acid
CAS1866-39-3
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
InChIKeyRURHILYUWQEGOS-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylcinnamic Acid Overview


4-Methylcinnamic acid (4-MCA, CAS 1866-39-3) is a para-substituted cinnamic acid derivative with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . It is a white crystalline powder with a melting point of 196-198 °C and is predominantly found in the *trans* configuration . Unlike the parent cinnamic acid, the presence of the methyl group on the aromatic ring confers distinct physicochemical and biological properties that are critical for specific research applications .

Antifungal Research
Chemosensitization in glr1Δ mutant models
Biocatalysis
CYP199A4-mediated para-oxidation studies
Crystal Engineering
Co-crystal formation with pyridyl co-formers

Why 4-Methylcinnamic Acid Cannot Be Replaced


While cinnamic acid derivatives share a common phenylpropenoic acid backbone, subtle structural modifications result in profound differences in biological activity, enzyme specificity, and material properties. The para-methyl substitution in 4-MCA is a key determinant of its function, leading to performance that is not replicated by unsubstituted cinnamic acid or analogs with different substituents like methoxy or chloro groups [1]. Attempting to substitute 4-MCA with a cheaper or more readily available analog can lead to a complete loss of efficacy in antifungal chemosensitization, altered enzymatic oxidation pathways, and failure in specific material science applications like co-crystal engineering [1].

4-Methoxy analog
Lacks activity in glr1Δ antifungal tolerance model; chemosensitization may not transfer.
Unsubstituted cinnamic acid
No para-selectivity in CYP199A4 oxidation; regioselectivity profile may differ significantly.
Generic structural analogs
Altered methyl-group position changes hydrogen-bond networks; co-crystal structures may not replicate.

4-Methylcinnamic Acid Comparative Evidence


Antifungal Activity in Resistant Mutants

4-Methylcinnamic acid demonstrates superior antifungal activity against resistant fungal strains compared to its direct analog, 4-methoxycinnamic acid. This is a critical differentiator where the methyl group is essential for overcoming specific resistance mechanisms [1].

Antifungal Activity (glr1Δ)
Head-to-head
4-MCA: Active (overcame tolerance)
4-Methoxycinnamic acid: Inactive
Functional difference in resistant mutant model
Qualitative growth assay; S. cerevisiae glr1Δ
Antifungal Drug Resistance Chemosensitization

CYP199A4 Enzymatic Oxidation Selectivity

The cytochrome P450 enzyme CYP199A4 exhibits a strong preference for 4-methylcinnamic acid over the unsubstituted parent compound. This difference in substrate binding and oxidation selectivity makes 4-MCA a superior substrate for biocatalytic applications requiring regiospecific para-oxidation [1].

CYP199A4 Oxidation
Head-to-head
4-MCA: 100% para-selective
Cinnamic acid: no selectivity
Regiospecific oxidation context
In vitro CYP199A4 assay
Biocatalysis Enzymology Cytochrome P450

Co-crystal Engineering Propensity

4-Methylcinnamic acid is a reliable co-crystal former with various pyridyl derivatives, a property leveraged in crystal engineering to modify physicochemical properties like solubility and stability. This behavior is a direct consequence of its specific molecular structure and hydrogen-bonding capabilities [1].

Co-crystal Formation
Class-level
Forms co-crystals with pyridyl derivatives (e.g., 4,4′-dipyridyl)
Structure-dependent co-crystal context
Properties may vary with analog
Crystal Engineering Solid-State Chemistry Pharmaceutical Co-crystals

4-Methylcinnamic Acid Application Scenarios


Antifungal Resistance Research

4-MCA is the compound of choice for research focused on overcoming antifungal tolerance, particularly in models involving glutathione reductase (glr1Δ) mutants. Unlike 4-methoxycinnamic acid, 4-MCA retains activity against these resistant strains [1]. Its demonstrated role as a chemosensitizer makes it valuable in studies aiming to reduce the minimum inhibitory concentration (MIC) of conventional antifungals like caspofungin [1].

CYP450 Biocatalysis

In biocatalytic applications, 4-MCA is a superior substrate for the CYP199A4 enzyme. It enables 100% regio-selective oxidation at the para-substituent, a level of precision not achievable with the parent cinnamic acid [1]. This makes it essential for researchers developing enzymatic methods for the synthesis of specific para-oxidized aromatic compounds [1].

Crystal Engineering and Solid-State Materials

4-MCA is a validated building block for crystal engineering studies. Its ability to form co-crystals with pyridyl derivatives is documented, allowing researchers to design new solid forms with tailored physicochemical properties. Using a generic alternative would alter hydrogen-bonding patterns and likely fail to produce the same crystal structures [1].

Application
Selection Property
Validation Focus
Antifungal Resistance Research
Strain-specific antifungal response
Chemosensitization endpoint in glr1Δ models
CYP450 Biocatalysis
Substrate specificity for CYP199A4
Regioselective para-oxidation verification
Crystal Engineering
Co-crystal propensity with pyridyls
Crystal structure and property modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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